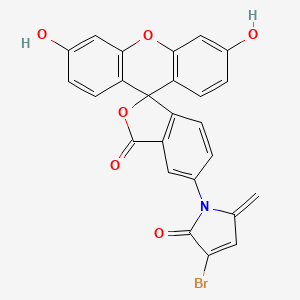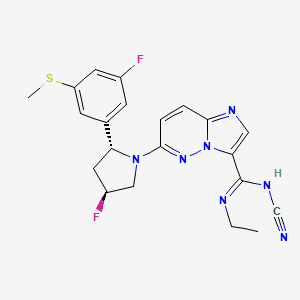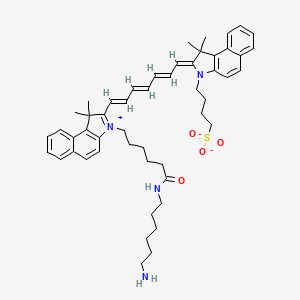
ICG-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ICG-amine can be synthesized through a series of chemical reactions involving the condensation of indocyanine green with amine groups. The synthesis typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and water . The reaction conditions often include ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, this compound is produced by mixing poly(lactic-co-glycolic acid) (PLGA), polyethylenimine, and polyethylene glycol (PEG) in DMSO with polyvinyl alcohol, albumin, and indocyanine green in water . This method ensures high yield and purity of the compound, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
ICG-amine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for different scientific applications .
Applications De Recherche Scientifique
ICG-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cellular imaging and tracking due to its near-infrared fluorescence properties.
Medicine: Utilized in photothermal and photodynamic therapy for cancer treatment.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
ICG-amine exerts its effects through its ability to bind to amino acid residues and produce fluorescence when exposed to near-infrared light . The molecular targets include various proteins and enzymes involved in cellular processes. The pathways involved in its mechanism of action include the generation of reactive oxygen species (ROS) and the conversion of absorbed light into heat, which can kill cancer cells and pathogenic bacteria .
Comparaison Avec Des Composés Similaires
ICG-amine is unique compared to other similar compounds due to its high binding efficiency and near-infrared fluorescence properties. Similar compounds include:
Indocyanine green: Used for similar applications but lacks the amine group, which limits its binding efficiency.
Cy7.5 amine: Another near-infrared dye with similar properties but different molecular structure.
This compound stands out due to its superior binding properties and versatility in various scientific applications.
Propriétés
Formule moléculaire |
C51H64N4O4S |
|---|---|
Poids moléculaire |
829.1 g/mol |
Nom IUPAC |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |
Clé InChI |
WKCQFHIAPMFCGN-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
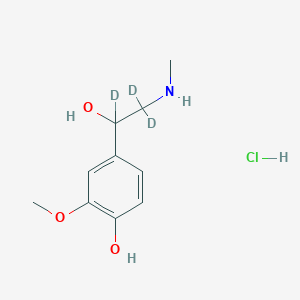
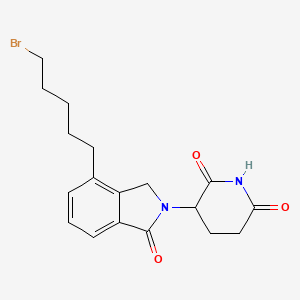
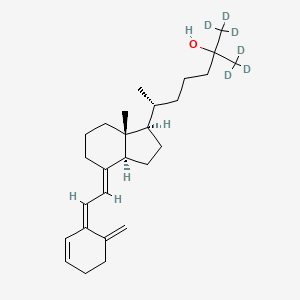
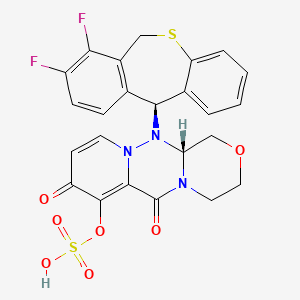
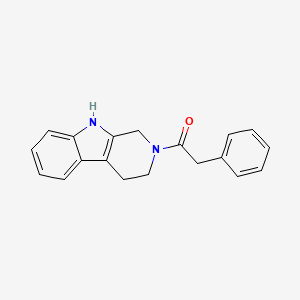



![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)
